
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-(methoxymethyl)benzaldehyde and glycine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. For example, it may interact with enzymes involved in amino acid metabolism or signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-hydroxy-3-(4-hydroxyphenyl)propanoic acid:
2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid: This compound has a nitro group instead of a methoxymethyl group
Uniqueness: The presence of the methoxymethyl group in 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid imparts unique chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, stability, and interaction with biological targets .
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-3-[4-(methoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-16-6-7-2-4-8(5-3-7)10(13)9(12)11(14)15/h2-5,9-10,13H,6,12H2,1H3,(H,14,15) |
InChI-Schlüssel |
BNWTUVAUGTWZLS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


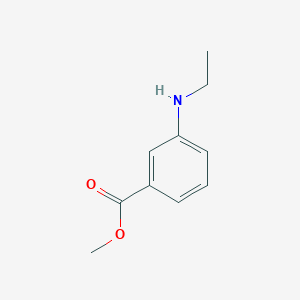

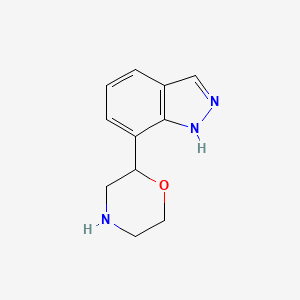
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)

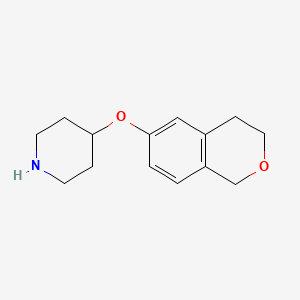
![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
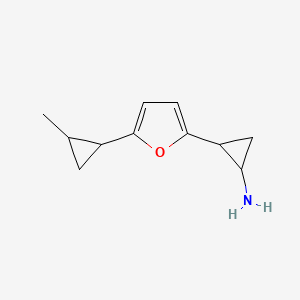


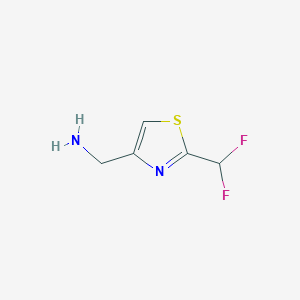
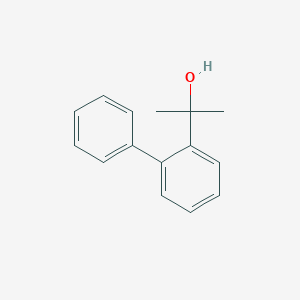
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
